molecular formula C17H25N5O2 B6811069 N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

Cat. No.: B6811069
M. Wt: 331.4 g/mol
InChI Key: VJTKOCMFWMQYGM-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is a complex organic compound that features a unique combination of pyrrolidine, piperidine, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-20-8-6-15(17(20)24)21-9-4-12(5-10-21)18-16(23)14-11-13-3-2-7-22(13)19-14/h11-12,15H,2-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTKOCMFWMQYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCC(CC2)NC(=O)C3=NN4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with the pyrazole ring. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable subject of study in various scientific fields.

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